Methanesulfonato(tricyclohexylphosphine)(2'-amino-1,1'-biphenyl-2-yl)palladium(II) dichloromethane adduct, min. 98%
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Description
Methanesulfonato(tricyclohexylphosphine)(2'-amino-1,1'-biphenyl-2-yl)palladium(II) dichloromethane adduct, min. 98% is a useful research compound. Its molecular formula is C32H49Cl2NO3PPdS- and its molecular weight is 736.1 g/mol. The purity is usually 95%.
The exact mass of the compound Methanesulfonato(tricyclohexylphosphine)(2'-amino-1,1'-biphenyl-2-yl)palladium(II) dichloromethane adduct, min. 98% is 734.15826 g/mol and the complexity rating of the compound is 653. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary target of Methanesulfonato(tricyclohexylphosphine)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) dichloromethane adduct is organic compounds that are involved in various coupling reactions . The compound acts as a catalyst, facilitating the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds .
Mode of Action
The compound interacts with its targets by accelerating the rate of coupling reactions. It does this by providing a suitable environment for the reaction to occur, reducing the activation energy required for the reaction . This results in the formation of new bonds between organic compounds .
Biochemical Pathways
The compound affects several biochemical pathways, particularly those involving Suzuki, Kumada, Negishi, and Buchwald coupling reactions . These reactions are crucial for the synthesis of various organic compounds. The downstream effects include the formation of new organic compounds with desired properties .
Pharmacokinetics
Its impact on bioavailability is significant in the context of chemical reactions, as it increases the rate at which reactions occur, thereby making the desired products more readily available .
Result of Action
The molecular and cellular effects of the compound’s action involve the formation of new organic compounds through the facilitation of coupling reactions . This results in the synthesis of compounds with desired properties, which can be used in various applications in the field of organic chemistry .
Biochemical Analysis
Biochemical Properties
The compound plays a significant role in biochemical reactions. It acts as a catalyst in coupling reactions, transforming organic bromides or organic halides into reactions with aromatic, vinyl, or acetylene substrates, thereby constructing carbon-carbon or carbon-nitrogen bonds .
Molecular Mechanism
Methanesulfonato(tricyclohexylphosphine)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) dichloromethane adduct, min. 98% exerts its effects at the molecular level through its role as a catalyst in coupling reactions . It facilitates the formation of carbon-carbon or carbon-nitrogen bonds by reacting with organic bromides or organic halides and aromatic, vinyl, or acetylene substrates .
Properties
IUPAC Name |
dichloromethane;methanesulfonic acid;palladium;2-phenylaniline;tricyclohexylphosphane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33P.C12H10N.CH2Cl2.CH4O3S.Pd/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;2-1-3;1-5(2,3)4;/h16-18H,1-15H2;1-6,8-9H,13H2;1H2;1H3,(H,2,3,4);/q;-1;;; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWSVUBOOZZYRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1=CC=C([C-]=C1)C2=CC=CC=C2N.C(Cl)Cl.[Pd] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H49Cl2NO3PPdS- |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
736.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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